molecular formula C14H22N4O B2562337 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034228-16-3

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2562337
CAS No.: 2034228-16-3
M. Wt: 262.357
InChI Key: GTFBPJBUWJYZFU-UHFFFAOYSA-N
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Description

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a hybrid architecture that combines piperidine and pyridine heterocycles with a urea linkage. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . The 1,3-disubstituted urea moiety is a recognized pharmacophore in drug design, known for contributing to improved drug potency and selectivity by serving as a key hydrogen-bonding unit . Compounds containing a piperidine scaffold and a urea functionality have demonstrated significant pharmacological potential in scientific research. For instance, structurally related 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been investigated as potent inhibitors of the soluble epoxide hydrolase (sEH), an enzyme target for anti-inflammatory and anti-hypertensive therapies . Furthermore, molecular frameworks incorporating similar elements are being explored in the development of agents with cytotoxic and anti-angiogenic activity, such as novel tetrahydropyridothienopyrimidin-urea derivatives that inhibit VEGFR-2 phosphorylation . The specific research applications and biological activity of this compound require further experimental investigation.

Properties

IUPAC Name

1-ethyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-2-16-14(19)17-10-12-5-8-18(9-6-12)13-4-3-7-15-11-13/h3-4,7,11-12H,2,5-6,8-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBPJBUWJYZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCN(CC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 4-piperidone, reductive amination with pyridine-3-carbaldehyde can yield the desired piperidine derivative.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the piperidine derivative with ethyl isocyanate under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scalable processes such as:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the urea moiety or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic compounds, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea and its analogs, highlighting differences in substituents, yields, and applications:

Compound Name Urea Substituent Piperidine Substituent Key Features Yield Biological Activity (if reported) Reference
This compound Ethyl Pyridin-3-ylmethyl Pyridine enhances π-π stacking potential N/A Not explicitly reported N/A
Compound 4 Methyl 5-Bromo-pyridin-2-yl Bromine increases molecular weight/halogen bonding N/A Potential kinase modulation
14d Ethyl (4-Fluorophenyl)sulfonyl Sulfonyl group improves metabolic stability 55.2% Not reported
ACPU Adamantan-1-yl Coumarin-acetyl Adamantane enhances lipophilicity 65% Fluorescent probe for enzyme detection
Compound 31 Phenyl Pyrazolo-pyrimidin-morpholine complex Multi-heterocyclic system for target binding N/A Kinase inhibition (inferred)

Key Structural Comparisons:

Urea Substituent Variations :

  • The ethyl group in the target compound may confer moderate lipophilicity compared to the methyl group in Compound 4 or the bulky adamantan-1-yl in ACPU . Ethyl substituents balance solubility and membrane permeability, whereas adamantane derivatives are often used to enhance rigidity and receptor affinity.
  • Phenylurea derivatives (e.g., Compound 31 ) introduce aromaticity, which can facilitate interactions with hydrophobic enzyme pockets.

Piperidine Substitution Patterns: The pyridin-3-ylmethyl group in the target compound provides a nitrogen-rich aromatic system, enabling hydrogen bonding or π-π interactions. Sulfonyl (14d ) and coumarin-acetyl (ACPU ) substituents introduce electron-withdrawing or fluorescent properties, respectively, expanding utility in diagnostic or mechanistic studies.

Synthetic Yields :

  • Yields for analogs range from 51% (Compound 12 ) to 66% (Compound 13 ) , influenced by steric hindrance and coupling efficiency. The target compound’s synthesis would likely require optimization of protecting groups or coupling agents to achieve comparable yields.

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